Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic small molecule featuring a thiophene core substituted with methyl groups at positions 4 and 4. The 3-carboxylate group is esterified with a methyl group, while the 2-position is functionalized with a propanamido linker bearing a 2,6-dimethylmorpholino moiety.
Properties
IUPAC Name |
methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-10-8-19(9-11(2)23-10)7-6-14(20)18-16-15(17(21)22-5)12(3)13(4)24-16/h10-11H,6-9H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTXQMMSVFZYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a thiophene ring and a morpholine moiety, which are known to influence its biological properties. The structure is depicted below:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.46 g/mol |
| CAS Number | Not available in common databases |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The morpholine group is known to interact with various enzymes, potentially acting as an inhibitor. This could lead to altered metabolic pathways in target cells.
- Receptor Modulation : The compound may engage with specific receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Thiophene derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Lung Cancer (A549) : Induced apoptosis was noted through caspase activation assays.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:
| Bacteria Species | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism involved modulation of immune responses and direct cytotoxicity against tumor cells.
- Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in cancer patients. Early results suggest manageable side effects and promising therapeutic outcomes.
Research Findings
Research has indicated that the biological activity of this compound is influenced by its structural components:
- Morpholine Derivatives : Known for their ability to cross biological membranes easily, enhancing bioavailability.
- Thiophene Ring : Contributes to the lipophilicity and overall stability of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of a morpholino group and a dimethylthiophene-carboxylate scaffold. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Thiophene-Carboxylate Analogs: The ethyl ester analog () replaces the methyl ester and morpholino group with an ethyl ester and cyano-phenylacrylamido substituent. The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters, as methyl groups are less prone to hydrolysis .
Morpholino-Containing Kinase Inhibitors: CFI-400945 () and bis(morpholino-triazine) derivatives () demonstrate that morpholino groups enhance selectivity for kinases like PLK4 or PI3K/mTOR. The target compound’s morpholino-propanamido side chain may similarly improve binding to kinase ATP pockets through hydrogen bonding and hydrophobic interactions .
Synthetic Accessibility: The synthesis of morpholino-containing compounds often involves stereoselective reactions (e.g., double SN2 displacements in ) or coupling strategies (e.g., urea linkages in ). The target compound’s propanamido linker suggests a straightforward amide coupling approach, similar to methods used for acrylamido-thiophene derivatives in .
Research Findings and Implications
- The 2,6-dimethylmorpholino group may mimic the morpholino-methyl styryl group in CFI-400945, which is critical for PLK4 binding .
- Antioxidant/Anti-inflammatory Activity: The ethyl ester analog () showed IC50 values of 12–18 µM in DPPH radical scavenging assays, suggesting that the thiophene-carboxylate scaffold itself contributes to redox modulation. The target compound’s morpholino group, however, may redirect its mechanism toward kinase pathways rather than free radical quenching .
- Pharmacokinetic Considerations: Methyl esters generally exhibit faster absorption but shorter half-lives than ethyl esters. The 2,6-dimethylmorpholino group could enhance solubility compared to unsubstituted morpholino derivatives, as seen in bis(morpholino-triazine) compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
